5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenylnicotinamide
Description
This compound is a nicotinamide derivative featuring a cyano group at position 5, a 4-ethoxyphenyl substituent at position 4, a methyl group at position 2, and a thioether linkage to a 2-oxo-2-(thiazol-2-ylamino)ethyl moiety at position 4.
Properties
IUPAC Name |
5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3S2/c1-3-35-20-11-9-18(10-12-20)24-21(15-28)26(37-16-22(33)32-27-29-13-14-36-27)30-17(2)23(24)25(34)31-19-7-5-4-6-8-19/h4-14H,3,16H2,1-2H3,(H,31,34)(H,29,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHKDOXRIIPCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)NC4=NC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenylnicotinamide can be compared to the following analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound shares a nicotinamide core with Compound 28 , but differs in substituents: the ethoxyphenyl group (vs. fluorophenyl in Compound 28) and the thiazol-2-ylaminoethyl side chain (vs. phenylthiazole in Compound 28). These differences may influence solubility and target selectivity. Compared to thioxoacetamide-thiazolidinone hybrids (Compounds 9–13) , the target lacks the thiazolidinone ring but retains the thioether linkage, which is critical for redox activity or enzyme inhibition.
Synthetic Efficiency: Yields for thioxoacetamide-thiazolidinone analogs (Compounds 9–13) range from 53% to 90%, influenced by steric hindrance from substituents like nitro-furyl (Compound 12, 53%) vs. chlorobenzylidene (Compound 9, 90%) . The target’s synthesis would likely require optimized conditions due to its bulky ethoxyphenyl and thiazole groups.
The thiazole moiety in the target could enhance binding to ATP pockets in kinases, similar to FDA-approved thiazole-containing drugs (e.g., dasatinib).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
